molecular formula C7H2Br3F3O B1613432 2,4,6-Tribromo-3-(trifluoromethyl)phenol CAS No. 384-87-2

2,4,6-Tribromo-3-(trifluoromethyl)phenol

Cat. No. B1613432
CAS RN: 384-87-2
M. Wt: 398.8 g/mol
InChI Key: UJGDTIJKYXZZNR-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-(trifluoromethyl)phenol, also known as TBP, is a chemical compound with a wide range of applications. It is a phenol derivative that is used in many areas of research, including synthetic organic chemistry, materials science, and environmental science. TBP is a highly reactive compound and is used as a reagent in many chemical reactions. It is also used as an intermediate in the synthesis of other compounds. In addition, TBP has been used as a flame retardant, a biocide, and a fungicide.

Scientific Research Applications

Environmental Relevance and Toxicity

2,4,6-Tribromo-3-(trifluoromethyl)phenol , widely produced as a brominated phenol, has significant environmental implications. It not only serves as an intermediate in the synthesis of brominated flame retardants but also degrades into such substances. Its widespread environmental presence, including aquatic matrices, house dust, and food, raises concerns due to the limited understanding of its toxicokinetics and toxicodynamics. However, it's worth noting that this compound will remain environmentally relevant due to the introduction of new flame retardants that can degrade into it (Koch & Sures, 2018).

Synthesis and Characterization

The compound has been a subject of various synthesis methods. For instance, 2,4,6-Tribromo-3-hydroxybenzoic acid, an important Trinder reactive alternative enzymatic method for phenol determination, has been synthesized from amino benzoic acid through a series of reactions, achieving a high yield of 93.4% and purity of 99.7% (Feng Yu-chuan, 2012).

Applications in Detection and Sensing

The compound's derivates have been used in various applications. For example, an electrochemical sensor for determining 2,4,6-Tribromophenol was fabricated using surface molecular imprinting technology, showing a low detection limit and good repeatability. This showcases the compound's application in precise and accurate detection methodologies (Xiuling Ma et al., 2015).

Advances in Organic Synthesis

The compound and its derivatives have been at the center of significant advances in organic synthesis. Aryl trifluoromethyl ethers, prevalent in pharmaceuticals, agrochemicals, and materials, have been synthesized through a silver-mediated cross-coupling reaction, demonstrating the compound's importance in producing industrially and medically relevant substances (Jian-Bo Liu et al., 2015).

Pharmaceutical and Material Science Contributions

The compound's derivatives have contributed to pharmaceutical and material sciences. For instance, highly brominated mono- and bis-phenols from the marine red alga were characterized, showcasing radical-scavenging activity, which could have implications in antioxidant and pharmaceutical fields (Xiao-Juan Duan et al., 2007).

properties

IUPAC Name

2,4,6-tribromo-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDTIJKYXZZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623064
Record name 2,4,6-Tribromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromo-3-(trifluoromethyl)phenol

CAS RN

384-87-2
Record name 2,4,6-Tribromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ET McBee, E Rapkin - Journal of the American Chemical Society, 1951 - ACS Publications
Discussion A study has been made of the bromination of 3-(trifluoromethyl)-phenol, both in carbon tetra-chloride and bromine water. Since 3-(trifluoromethyl)-phenol is relatively …
Number of citations: 5 pubs.acs.org

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